molecular formula C20H22N4OS B7136459 N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1-benzothiophene-3-carboxamide

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1-benzothiophene-3-carboxamide

Cat. No.: B7136459
M. Wt: 366.5 g/mol
InChI Key: AHKLSAQVHGIJQY-UHFFFAOYSA-N
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Description

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiophene core, which is known for its stability and electronic properties, making it a valuable scaffold in medicinal chemistry and material science.

Properties

IUPAC Name

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-13-11-19(22-14(2)21-13)24-9-7-15(8-10-24)23-20(25)17-12-26-18-6-4-3-5-16(17)18/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKLSAQVHGIJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)NC(=O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the piperidine and pyrimidine moieties. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1-benzothiophene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1-benzothiophene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional outcome.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine
  • N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-indazol-2-ylacetamide
  • N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide

Uniqueness

What sets N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1-benzothiophene-3-carboxamide apart from similar compounds is its benzothiophene core, which imparts unique electronic properties and stability. This makes it particularly valuable in applications requiring robust and reliable performance.

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